E6446 dihydrochloride

Descripción

Propiedades

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOUZINBHKWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E6446 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual TLR7 and TLR9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 Dihydrochloride (B599025) is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), intracellular sensors of the innate immune system that recognize nucleic acids. By antagonizing these receptors, E6446 demonstrates significant potential in the modulation of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of E6446, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.

Core Mechanism of Action: Dual Antagonism of TLR7 and TLR9

E6446 exerts its primary pharmacological effect as an antagonist of TLR7 and TLR9.[1][2][3][4][5] These receptors are critical components of the innate immune system, responsible for detecting pathogen-derived and endogenous nucleic acids, which can trigger inflammatory cascades. E6446 has been shown to be highly selective for TLR7 and TLR9 over other Toll-like receptors, such as TLR4.[1][5]

The inhibitory action of E6446 is attributed to its ability to accumulate in the acidic intracellular compartments where TLR7 and TLR9 are located.[6][7] Within these endosomes, E6446 is believed to interact with nucleic acids, thereby preventing their binding to and activation of TLR7 and TLR9.[6][7] This mechanism of action is analogous to that of the well-characterized immunomodulator, hydroxychloroquine.[6][7]

In addition to its primary targets, E6446 has also been identified as an inhibitor of Stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism.[2][8] This off-target activity may contribute to its broader pharmacological profile.

Signaling Pathway

The binding of agonists, such as single-stranded RNA (ssRNA) to TLR7 and CpG DNA to TLR9, initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons. E6446 disrupts this pathway at its origin by preventing the initial ligand-receptor interaction.

Caption: E6446 inhibits TLR7 and TLR9 signaling by preventing ligand binding.

Quantitative Data

The inhibitory activity of E6446 has been quantified in various in vitro assays. The following table summarizes the key potency and binding affinity data.

| Target | Assay Type | Cell/System | Ligand | IC50 / Kd | Reference |

| TLR9 | IL-6 Production | Mouse Bone Marrow-Derived Dendritic Cells | CpG ODN2216 | 0.01 µM | [1] |

| TLR9 | IL-6 Production | HEK-TLR9 cells | oligo 2006 | 0.01 µM | [2][9] |

| TLR9 | IL-6 Production | Human PBMCs | oligo 2216 | 0.23 µM | [2][9] |

| TLR9 | DNA Binding | In vitro | DNA | 1 - 10 µM | [2][9] |

| TLR7 | IL-6 Production | Mouse Bone Marrow-Derived Dendritic Cells | RNA40 | 1.78 µM | [1] |

| TLR7/8 | IL-6 Production | Not Specified | R848 | 2 - 8 µM | [2][9] |

| TLR4 | IL-6 Production | Not Specified | LPS | 10.58 µM | [1][5] |

| SCD1 | Binding Assay | Not Specified | Not Applicable | 4.61 µM (Kd) | [2][8] |

Experimental Protocols

The following are summaries of methodologies used in key experiments to characterize the mechanism of action of E6446.

In Vitro Inhibition of TLR-Induced Cytokine Production

Objective: To determine the potency of E6446 in inhibiting TLR7 and TLR9-mediated cytokine production.

Methodology Summary:

-

Cell Culture: Mouse bone marrow-derived dendritic cells (BMDCs) are generated by culturing bone marrow cells with Flt3 ligand. Alternatively, human peripheral blood mononuclear cells (PBMCs) or HEK293 cells stably expressing TLR7 or TLR9 are used.

-

Assay Setup: Cells are seeded in 96-well plates. E6446 is added at various concentrations, followed by the addition of a TLR agonist (e.g., CpG ODN for TLR9, ssRNA or R848 for TLR7).

-

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for cytokine production.

-

Cytokine Quantification: The concentration of a specific cytokine (e.g., IL-6, IFN-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of cytokine production against the concentration of E6446.

In Vitro TLR9-DNA Binding Assay

Objective: To assess the ability of E6446 to directly interfere with the binding of DNA to TLR9.

Methodology Summary:

-

Reagents: Recombinant TLR9 protein and a fluorescently labeled CpG oligonucleotide are used.

-

Assay Principle: A fluorescence polarization or a similar binding assay is employed to measure the interaction between TLR9 and the labeled DNA.

-

Procedure: E6446 is incubated with the fluorescently labeled CpG DNA before the addition of the recombinant TLR9 protein.

-

Measurement: The change in fluorescence polarization is measured to determine the extent of DNA binding to TLR9 in the presence and absence of E6446.

-

Data Analysis: The concentration of E6446 required to inhibit 50% of the DNA-TLR9 binding is determined.

In Vivo Efficacy in a Mouse Model of Lupus

Objective: To evaluate the therapeutic potential of E6446 in a preclinical model of systemic lupus erythematosus.

Methodology Summary:

-

Animal Model: A spontaneous mouse model of lupus (e.g., MRL/lpr) is used.

-

Drug Administration: E6446 is administered orally to the mice at specified doses (e.g., 20 and 60 mg/kg) over a chronic period.

-

Endpoint Analysis:

-

Serology: Blood samples are collected to measure the titers of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (dsDNA) antibodies by ELISA.

-

Pathology: Kidney function is assessed by measuring proteinuria. Histological analysis of the kidneys may also be performed.

-

Survival: The overall survival of the animals is monitored.

-

-

Statistical Analysis: The differences in disease parameters between the E6446-treated and vehicle-treated groups are statistically analyzed.

Visualization of Experimental Workflow

Caption: Workflow for in vitro and in vivo characterization of E6446.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for E6446 dihydrochloride. The development of this compound appears to be in the preclinical stage.

Conclusion

E6446 dihydrochloride is a potent and selective dual antagonist of TLR7 and TLR9. Its mechanism of action, centered on the inhibition of nucleic acid sensing in endosomes, has been well-characterized through a variety of in vitro and in vivo preclinical studies. The quantitative data on its inhibitory potency and the described experimental methodologies provide a solid foundation for its further investigation as a potential therapeutic agent for autoimmune and inflammatory diseases. The lack of public information on clinical trials suggests that its transition to human studies has not yet been initiated or disclosed. This technical guide provides a comprehensive overview of the preclinical pharmacology of E6446, which will be of value to researchers and drug development professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Equilibrium Binding Model for CpG DNA-Dependent Dimerization of Toll-like Receptor 9 Ectodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Eisai Clinical Trials [eisaiclinicaltrials.com]

- 9. DNA binding to proteolytically activated TLR9 is sequence‐independent and enhanced by DNA curvature | The EMBO Journal [link.springer.com]

E6446 Dihydrochloride: A Dual Inhibitor of Toll-Like Receptor 7/9 and Stearoyl-CoA Desaturase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 dihydrochloride (B599025) is a potent, orally active small molecule that has emerged as a significant tool in immunological and metabolic research. It possesses a dual inhibitory mechanism, acting as an antagonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9), key players in the innate immune system's recognition of nucleic acids. Concurrently, E6446 is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism. This unique pharmacological profile makes E6446 a valuable probe for investigating the interplay between inflammatory and metabolic pathways, with potential therapeutic implications in autoimmune diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers. This technical guide provides a comprehensive overview of E6446 dihydrochloride, including its chemical properties, mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

E6446 dihydrochloride is the hydrochloride salt form of E6446, enhancing its solubility for experimental use.

| Property | Value |

| Chemical Name | 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole, dihydrochloride[1] |

| Molecular Formula | C₂₇H₃₅N₃O₃ · 2HCl[1] |

| Molecular Weight | 522.5 g/mol [1] |

| CAS Number | 1345675-25-3[2] |

| Appearance | Solid |

| Purity | ≥95%[1] |

| Solubility | Slightly soluble in PBS (pH 7.2)[1] |

Pharmacology and Mechanism of Action

E6446 exhibits a dual mechanism of action, targeting both inflammatory and metabolic pathways.

TLR7 and TLR9 Antagonism

E6446 is a potent antagonist of endosomal TLR7 and TLR9, which are crucial for recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Its mechanism of TLR7/9 inhibition involves two key properties: a weak interaction with nucleic acids and significant accumulation in the acidic intracellular compartments where these receptors are located[3][4]. By binding to DNA, E6446 prevents the interaction between DNA and TLR9, thereby inhibiting downstream signaling[3]. This leads to the suppression of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Type I Interferons[1][2].

SCD1 Inhibition

In addition to its effects on TLRs, E6446 is a potent inhibitor of SCD1, the rate-limiting enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 by E6446 has been shown to significantly block adipogenic differentiation and hepatic lipogenesis through the SCD1-Activating Transcription Factor 3 (ATF3) signaling pathway[5]. This has demonstrated therapeutic potential in preclinical models of NAFLD by improving liver pathology[5][6].

Quantitative Data

The following tables summarize the key quantitative data for E6446 dihydrochloride's inhibitory activities and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | Cell Type/System | Ligand/Substrate | IC₅₀ / K𝘥 | Reference |

| TLR9 | Reporter Assay | HEK-TLR9 cells | CpG ODN 2006 | 0.01 µM (10 nM) | [2][5] |

| TLR9 | IL-6 Production | Human PBMCs | CpG oligo 2216 | 0.23 µM | [5] |

| TLR7 | Reporter Assay | - | - | 1.78 µM | [1][2] |

| TLR4 | Reporter Assay | - | LPS | 10.58 µM | [1][2] |

| SCD1 | Surface Plasmon Resonance | - | - | 4.61 µM (K𝘥) | [5][6] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 20% | [3][7] |

| Volume of Distribution (Vd) | 95.9 L/kg | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving E6446 dihydrochloride.

TLR7/9 Reporter Assay using HEK-Blue™ Cells

This protocol is adapted for assessing the inhibitory activity of E6446 on TLR7 and TLR9 signaling using HEK-Blue™ reporter cell lines, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR9 cells

-

HEK-Blue™ Detection medium

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODN 2006)

-

E6446 dihydrochloride

-

96-well plates

Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

On the day of the assay, harvest and resuspend cells in fresh culture medium to a concentration of approximately 2.8 x 10⁵ cells/mL.

-

Dispense 180 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound and Agonist Addition:

-

Prepare serial dilutions of E6446 dihydrochloride in culture medium.

-

Add 20 µL of the E6446 dilutions to the respective wells.

-

Add 20 µL of the appropriate TLR agonist (at a pre-determined optimal concentration) to all wells except the negative control.

-

For the negative control, add 20 µL of culture medium.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

SEAP Detection:

-

Add 180 µL of HEK-Blue™ Detection medium to each well.

-

Incubate for 1-4 hours at 37°C and monitor the color change.

-

-

Data Analysis:

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of E6446 and determine the IC₅₀ value.

-

CpG-Induced IL-6 Production in Mouse Splenocytes

This protocol outlines the procedure for measuring the inhibitory effect of E6446 on CpG-induced IL-6 production in primary mouse splenocytes.

Materials:

-

Spleen from a C57BL/6 mouse

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CpG ODN 1826

-

E6446 dihydrochloride

-

Mouse IL-6 ELISA kit

-

96-well cell culture plates

Procedure:

-

Splenocyte Isolation:

-

Aseptically remove the spleen from a mouse and place it in a petri dish with RPMI 1640 medium.

-

Gently mash the spleen using the plunger of a syringe to release the cells.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with RPMI 1640 and resuspend in complete RPMI medium (supplemented with 10% FBS and antibiotics).

-

-

Cell Culture and Treatment:

-

Count the viable cells and adjust the concentration to 5 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Add 50 µL of E6446 dilutions to the wells.

-

Add 50 µL of CpG ODN 1826 (at a final concentration of 1 µM) to the appropriate wells.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the supernatant for IL-6 measurement.

-

-

IL-6 ELISA:

-

Quantify the amount of IL-6 in the supernatants using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-6 production by E6446 and determine the IC₅₀ value.

-

In Vitro SCD1 Activity Assay

This protocol describes a cell-based assay to measure the inhibitory effect of E6446 on SCD1 activity by monitoring the conversion of a labeled saturated fatty acid to its monounsaturated product using LC-MS.

Materials:

-

HepG2 or AML12 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Deuterium-labeled stearic acid (d₃₅-stearic acid)

-

E6446 dihydrochloride

-

24-well plates

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

LC-MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 or AML12 cells in 24-well plates and grow to confluence.

-

Treat the cells with various concentrations of E6446 dihydrochloride for a predetermined time (e.g., 24 hours).

-

-

Substrate Incubation:

-

Incubate the cells with d₃₅-stearic acid for 4-6 hours.

-

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Extract the total lipids from the cells using an appropriate solvent mixture.

-

-

LC-MS Analysis:

-

Analyze the lipid extracts by LC-MS to separate and quantify the amounts of d₃₅-stearic acid and its desaturated product, d₃₅-oleic acid.

-

-

Data Analysis:

-

Calculate the ratio of d₃₅-oleic acid to d₃₅-stearic acid for each treatment condition.

-

Determine the percentage of inhibition of SCD1 activity by E6446 and calculate the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by E6446 and a general experimental workflow for its characterization.

Figure 1: E6446 Inhibition of the TLR9 Signaling Pathway.

Figure 2: E6446 Inhibition of the SCD1-ATF3 Signaling Pathway.

Figure 3: General Experimental Workflow for E6446 Characterization.

Conclusion

E6446 dihydrochloride is a multifaceted research compound with significant inhibitory effects on both the innate immune system and lipid metabolism. Its ability to antagonize TLR7 and TLR9, coupled with its potent inhibition of SCD1, provides a unique opportunity to explore the crosstalk between these fundamental biological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize E6446 in their investigations of autoimmune diseases, metabolic disorders, and other related fields. Further research into the nuanced effects of E6446 will undoubtedly continue to illuminate the complex interplay between inflammation and metabolism.

References

- 1. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

E6446 Dihydrochloride: A Technical Overview of its Dual TLR7 and TLR9 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6446 dihydrochloride (B599025) is a small molecule inhibitor that has garnered significant interest for its potent antagonist activity against Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3][4][5] These endosomal receptors are key components of the innate immune system, recognizing nucleic acids from pathogens and damaged host cells. Their overactivation is implicated in the pathogenesis of various autoimmune diseases, such as lupus, and other inflammatory conditions. E6446's dual inhibitory action presents a promising therapeutic strategy for mitigating these deleterious inflammatory responses.[1][2][3][4] This technical guide provides an in-depth analysis of E6446's antagonist profile, mechanism of action, and the experimental protocols used to characterize its activity.

Quantitative Antagonist Activity

E6446 demonstrates potent and selective inhibition of TLR7 and TLR9 across various cellular systems. Its inhibitory concentration (IC50) varies depending on the specific receptor, cell type, and agonist used. The following tables summarize the key quantitative data available for E6446.

| Receptor | Species | Cell Type/System | Agonist | IC50 Value (µM) | Reference |

| TLR9 | Not Specified | In vitro DNA-TLR9 interaction | DNA | 1 - 10 | [4] |

| TLR9 | Human | HEK293 cells | CpG ODN 2006 | 0.01 - 0.03 | [4][6] |

| TLR9 | Human | HEK293 cells | oligo 2006 | 0.01 | [4] |

| TLR9 | Human | PBMCs | oligo 2216 | 0.23 | [4] |

| TLR7 | Human | HEK293 cells | RNA40 | 1.78 | [7] |

| TLR7 | Human | HEK293 cells | CL264 | 1.99 | [8] |

| TLR7/8 | Human | Not Specified | R848 | 2 - 8 | [4][6] |

| TLR8 | Human | PBMCs | ssRNA | ~0.5 | [6] |

| TLR4 | Not Specified | Not Specified | LPS | 10.58 | [7] |

| TLR4 | Not Specified | Not Specified | Not Specified | 30 (for 50% reduction) | [4][6] |

Note: ODN refers to oligodeoxynucleotide; PBMCs to Peripheral Blood Mononuclear Cells; ssRNA to single-stranded RNA; LPS to lipopolysaccharide.

Mechanism of Action

The inhibitory activity of E6446 is not due to direct binding to the TLR7 or TLR9 receptors. Instead, its mechanism is attributed to two key physicochemical properties: its nature as a lipophilic weak base and its ability to interact with nucleic acids.[1][2][9]

-

Accumulation in Acidic Compartments : As a weak base, E6446 readily crosses cell membranes and accumulates in acidic intracellular compartments, such as the endosomes where TLR7 and TLR9 reside.[1][2] This compartmentalization concentrates the molecule at the site of receptor activity.

-

Nucleic Acid Interference : E6446 exhibits a weak interaction with nucleic acids.[1][2] This binding is thought to prevent the natural ligands (ssRNA for TLR7 and CpG-DNA for TLR9) from effectively engaging with and activating their respective receptors.[1][2] This interference with the ligand-receptor interaction is the primary mode of signal inhibition.

The following diagram illustrates this proposed mechanism of action.

References

- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. E6446 | TLR | TargetMol [targetmol.com]

- 6. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

E6446 Dihydrochloride: A Novel Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) for Non-Alcoholic Fatty Liver Disease

An In-depth Technical Guide on the Core Inhibition Pathway, Experimental Protocols, and Preclinical Data

Introduction

E6446 dihydrochloride (B599025), a compound initially investigated as a potent antagonist of Toll-like receptor 7 (TLR7) and TLR9, has recently been identified as a novel and effective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3][4] This discovery has pivoted its therapeutic potential towards metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD). SCD1 is a critical enzyme in lipid metabolism, and its inhibition presents a promising strategy for mitigating the lipotoxicity and insulin (B600854) resistance characteristic of NAFLD.[5][6] This technical guide provides a comprehensive overview of the SCD1 inhibition pathway of E6446, detailed experimental protocols for its evaluation, and a summary of key quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of Action: SCD1-ATF3 Signaling Pathway

The primary mechanism through which E6446 exerts its therapeutic effects in the context of NAFLD is by directly inhibiting the enzymatic activity of SCD1. This leads to a cascade of downstream events mediated by the transcription factor Activating Transcription Factor 3 (ATF3).[1][3]

SCD1 Inhibition: E6446 binds to SCD1 with a strong interaction ability, thereby blocking its function.[1][3][5] SCD1 is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition leads to an accumulation of SFAs and a depletion of MUFAs within the cell.

ATF3 Upregulation: The altered SFA/MUFA ratio resulting from SCD1 inhibition leads to the upregulation of ATF3. While the precise mechanism linking SCD1 inhibition to ATF3 is still under investigation, it is evident that ATF3 acts as a key downstream effector in this pathway.[1][3]

Suppression of Lipogenesis and Adipogenesis: ATF3 is a known regulator of adipogenic and lipogenic gene expression.[1] By upregulating ATF3, E6446 effectively suppresses the expression of key genes involved in both hepatic lipogenesis (fat production in the liver) and adipogenic differentiation (the formation of fat cells).[1][3] This dual action on the liver-adipose axis is crucial for its anti-NAFLD efficacy.

Therapeutic Outcomes: The inhibition of SCD1 and subsequent activation of the ATF3 signaling pathway result in a significant reduction in hepatic steatosis (fatty liver), decreased accumulation of lipid droplets in liver cells, and improved insulin resistance in preclinical models of NAFLD.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for E6446 dihydrochloride from preclinical studies.

Table 1: Binding Affinity and Potency of E6446

| Parameter | Target | Value | Species | Reference |

| Binding Affinity (KD) | SCD1 | 4.61 μM | Not Specified | [1][2][3][4][5] |

| IC50 | SCD1 | 0.98 μM | Not Specified | [5] |

| IC50 | TLR7 | 1.78 μM | Not Specified | [7] |

| IC50 | TLR9 | 0.01 μM | Not Specified | [7] |

| IC50 | TLR4 | 10.58 μM | Not Specified | [7] |

Table 2: In Vivo Efficacy of E6446 in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

| Parameter | Dosage | Effect | Reference |

| Hepatic Steatosis | Not specified | Significantly decreased | [1][3] |

| Hepatic Lipid Droplet Accumulation | Not specified | Significantly decreased | [1][3] |

| Insulin Resistance | Not specified | Significantly improved | [1][3] |

| IL-6 Production (CpG1668-induced) | 20 mg/kg, p.o. | Almost completely inhibited | [2][4] |

| Anti-nuclear Antibodies (ANA) Development | 20 and 60 mg/kg, p.o. | Dose-dependently suppressed | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of E6446 as an SCD1 inhibitor.

SCD1 Enzyme Activity Assay

Objective: To measure the enzymatic activity of SCD1 in the presence of E6446.

Materials:

-

Microsomes from cells or tissues expressing SCD1

-

[14C]-Stearoyl-CoA (substrate)

-

NADH

-

Bovine Serum Albumin (BSA)

-

E6446 dihydrochloride

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, NADH, and BSA.

-

Add varying concentrations of E6446 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the microsomal protein and [14C]-Stearoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

Saponify the lipids by heating at 80°C.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).

-

Quantify the amount of [14C]-oleate formed using a scintillation counter.

-

Calculate the percentage of SCD1 inhibition at each concentration of E6446 and determine the IC50 value.

Cell Viability Assay (LDH Assay)

Objective: To assess the cytotoxicity of E6446 on cultured cells.

Materials:

-

Hepatocyte or adipocyte cell lines

-

Cell culture medium and supplements

-

E6446 dihydrochloride

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of E6446 for 24, 48, or 72 hours. Include a vehicle control and a positive control for maximal LDH release (e.g., lysis buffer).

-

After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximal LDH release from lysed cells.

In Vivo High-Fat Diet (HFD)-Induced NAFLD Mouse Model

Objective: To evaluate the in vivo efficacy of E6446 in a mouse model of NAFLD.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

E6446 dihydrochloride

-

Vehicle for oral gavage

Protocol:

-

Induce NAFLD in mice by feeding them an HFD for a specified period (e.g., 12-16 weeks). A control group should be maintained on a standard chow diet.

-

After the induction period, randomize the HFD-fed mice into a vehicle treatment group and an E6446 treatment group.

-

Administer E6446 or vehicle daily via oral gavage at the desired dose(s).

-

Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

At the end of the treatment period, collect blood samples for analysis of serum markers of liver damage (ALT, AST), triglycerides, and cholesterol.

-

Harvest the liver and adipose tissue for weight measurement, histological analysis, and gene expression analysis.

Histological Analysis of Liver Tissue (Oil Red O Staining)

Objective: To visualize and quantify lipid accumulation in the liver.

Materials:

-

Frozen liver sections (5-10 µm thick)

-

10% Formalin or 4% Paraformaldehyde

-

Propylene (B89431) glycol or Isopropanol (B130326) (60%)

-

Oil Red O staining solution

-

Hematoxylin (B73222) (for counterstaining)

-

Mounting medium

Protocol:

-

Fix the frozen liver sections in formalin for 10-15 minutes.

-

Rinse the sections with distilled water.

-

Dehydrate the sections in propylene glycol or 60% isopropanol for 2-5 minutes.

-

Stain the sections with the Oil Red O working solution for 10-15 minutes.

-

Differentiate the stain by briefly rinsing in 85% propylene glycol or 60% isopropanol.

-

Rinse thoroughly with distilled water.

-

Counterstain the nuclei with hematoxylin for 30-60 seconds.

-

Wash the sections in running tap water.

-

Mount the coverslip with an aqueous mounting medium.

-

Visualize the sections under a microscope. Lipid droplets will appear as red-orange structures.

Signaling Pathways and Experimental Workflow Diagrams

Caption: E6446 inhibits SCD1, leading to ATF3 upregulation and suppression of lipogenesis.

Caption: A logical workflow for the preclinical evaluation of E6446 as an SCD1 inhibitor.

Conclusion

The identification of E6446 dihydrochloride as a potent SCD1 inhibitor represents a significant advancement in the search for effective treatments for NAFLD. Its dual mechanism of inhibiting hepatic lipogenesis and adipogenic differentiation through the SCD1-ATF3 signaling pathway offers a promising and targeted therapeutic approach. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of E6446 and other SCD1 inhibitors for metabolic diseases. As research progresses, it will be crucial to further elucidate the intricate molecular details of this pathway and to evaluate the long-term safety and efficacy of this compound in more advanced preclinical and clinical settings.

References

- 1. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

E6446 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 dihydrochloride (B599025) is a potent small molecule inhibitor targeting Toll-like receptor 7 (TLR7), Toll-like receptor 9 (TLR9), and Stearoyl-CoA Desaturase-1 (SCD1). This dual activity makes it a valuable tool for investigating the roles of these key proteins in various pathological processes, including autoimmune diseases and metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of E6446 dihydrochloride, along with detailed experimental protocols and visualizations of the associated signaling pathways.

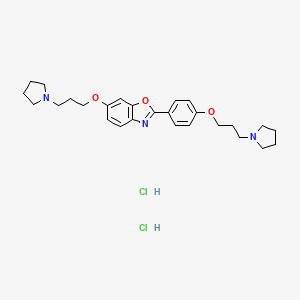

Chemical Structure and Properties

E6446 dihydrochloride is the hydrochloride salt form of the parent compound E6446. Its chemical structure is characterized by a central 2-phenyl-1,3-benzoxazole core functionalized with two pyrrolidinylpropoxy side chains.

Chemical Structure:

Table 1: Chemical and Physical Properties of E6446 Dihydrochloride

| Property | Value | Reference |

| IUPAC Name | 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride | [1] |

| CAS Number | 1345675-25-3 | [2] |

| Molecular Formula | C₂₇H₃₅N₃O₃ · 2HCl | [2] |

| Molecular Weight | 522.5 g/mol | [1] |

| SMILES | C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% - >99% depending on the supplier | [2][4] |

| Solubility | Soluble in DMSO. Slightly soluble in PBS (pH 7.2). Not soluble in water. | [2][3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [4] |

Biological Activity and Mechanism of Action

E6446 dihydrochloride exhibits a multi-faceted pharmacological profile, acting as a potent antagonist of endosomal Toll-like receptors 7 and 9, and as an inhibitor of the enzyme Stearoyl-CoA Desaturase-1.

Inhibition of TLR7 and TLR9 Signaling

Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).

E6446 dihydrochloride potently inhibits TLR7 and TLR9 signaling.[4] The proposed mechanism of action involves the weak interaction of E6446 with nucleic acids and its accumulation in acidic intracellular compartments where TLR7 and TLR9 are located.[5] This accumulation is thought to prevent the interaction between the nucleic acid ligands and their respective TLRs.

Table 2: In Vitro Inhibitory Activity of E6446 Dihydrochloride on TLRs

| Target | Assay | Cell Type | Agonist | IC₅₀ | Reference |

| TLR9 | NF-κB Reporter Assay | HEK293 cells | CpGB | 0.015 µM | [1] |

| TLR9 | IFN-α Production | Human plasmacytoid dendritic cells | CpGA | <0.05 µM | [1] |

| TLR7 | NF-κB Reporter Assay | HEK293 cells | Imiquimod | 1.78 µM | [6] |

| TLR4 | NF-κB Reporter Assay | HEK293 cells | LPS | 10.58 µM | [6] |

Inhibition of SCD1 Activity

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. SCD1 plays a significant role in cellular processes such as membrane fluidity, lipid signaling, and energy storage. Its inhibition has been explored as a therapeutic strategy for metabolic diseases and cancer.

Recent studies have identified E6446 as a potent inhibitor of SCD1.[7] It has been shown to significantly inhibit adipogenic differentiation and hepatic lipogenesis through the SCD1-ATF3 signaling pathway.[7]

Table 3: Inhibitory Activity of E6446 on SCD1

| Target | Assay | K_D_ | Reference |

| SCD1 | Surface Plasmon Resonance (SPR) | 4.61 µM | [7] |

Signaling Pathways

The inhibitory actions of E6446 dihydrochloride impact distinct and crucial signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of TLR7, TLR9, and SCD1, highlighting the points of intervention by E6446.

TLR7 Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. High Induction of IL-6 Secretion From hUCMSCs Optimize the Potential of hUCMSCs and TCZ as Therapy for COVID-19-Related ARDS - PMC [pmc.ncbi.nlm.nih.gov]

E6446 Dihydrochloride: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 Dihydrochloride (B599025) is a potent, orally bioavailable small molecule that has garnered significant interest for its dual inhibitory action on Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] These endosomal receptors are critical mediators of the innate immune system, recognizing nucleic acid fragments and triggering inflammatory cascades implicated in a range of autoimmune diseases and other pathological conditions. Furthermore, E6446 has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism, opening avenues for its investigation in metabolic diseases and oncology.[2][3] This document provides a comprehensive overview of the biological functions of E6446, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its activity through signaling pathway diagrams.

Core Biological Functions & Mechanism of Action

Dual Antagonism of TLR7 and TLR9

The primary and most widely studied function of E6446 is its potent antagonism of TLR7 and TLR9.[1] These receptors are located within the endosomal compartments of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.[4][5] They recognize single-stranded RNA (ssRNA) and unmethylated CpG DNA motifs, respectively, which are often associated with viral pathogens or endogenous cellular debris in autoimmune settings.[4][6]

The mechanism of inhibition by E6446 is dependent on two key properties: its ability to accumulate in acidic intracellular compartments like endosomes and its capacity for weak interaction with nucleic acids.[7][8] This dual action is believed to prevent the binding of natural ligands (ssRNA and CpG-DNA) to their respective TLRs, thereby blocking the initiation of downstream inflammatory signaling.[7][9] Upon activation, both TLR7 and TLR9 recruit the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK kinases and TRAF6.[4][10] This cascade culminates in the activation of transcription factors NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α).[4][5] E6446 effectively abrogates these responses by acting at the initial ligand-receptor interaction step.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

In addition to its effects on TLRs, E6446 is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme located in the endoplasmic reticulum.[2][11] SCD1 catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[12][13] This function is crucial for maintaining cell membrane fluidity, lipid droplet formation, and overall energy homeostasis.[13]

By inhibiting SCD1, E6446 disrupts this balance, leading to an accumulation of SFAs. This can induce significant cellular stress, particularly endoplasmic reticulum (ER) stress, and activate the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis in rapidly dividing or metabolically active cells.[12][13] This mechanism of action makes SCD1 inhibition a promising strategy for treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and various cancers that exhibit dysregulated lipid metabolism.[2][3][14]

Quantitative Data Summary

The inhibitory potency and selectivity of E6446 have been quantified across various assays and cell types. The following tables summarize the key data available.

Table 1: In Vitro Inhibitory Activity of E6446 on Toll-Like Receptors

| Target | Species/Cell Type | Agonist | Assay Readout | IC50 Value | Reference(s) |

| TLR9 | Human HEK293 | CpG ODN 2006 | NF-κB Reporter | 0.01 µM (10 nM) | [2][11] |

| TLR9 | Human HEK293 | CpG ODN 2216 | NF-κB Reporter | 0.01 µM (10 nM) | [1][15] |

| TLR9 | Human PBMCs | CpG ODN 2216 | IL-6 Production | 0.23 µM | [2][8][11] |

| TLR7 | Human HEK293 | RNA40 | IL-6 Production | 1.78 µM | [1][15] |

| TLR7 | Human HEK293 | CL264 | NF-κB Reporter | 1.99 µM | [4] |

| TLR7/8 | Human PBMCs | R848 | IL-6 Production | ~5 µM | [8] |

| TLR4 | Mouse BMDCs | LPS | IL-6 Production | 10.58 µM | [1][15] |

IC50 (Half-maximal inhibitory concentration); HEK (Human Embryonic Kidney); PBMC (Peripheral Blood Mononuclear Cell); BMDC (Bone Marrow-Derived Dendritic Cell); ODN (Oligodeoxynucleotide); LPS (Lipopolysaccharide).

Table 2: In Vitro Inhibitory Activity of E6446 on SCD1

| Target | Species | Assay Type | K D Value | Reference(s) |

| SCD1 | Not Specified | Binding Assay | 4.61 µM | [2][3][11] |

K D (Dissociation constant).

Table 3: In Vivo Efficacy and Dosing of E6446

| Disease Model | Animal Model | Dosing Regimen | Key Outcome(s) | Reference(s) |

| Heart Failure | Mouse (TAC) | 1.5 mg/animal | Prevented left ventricle chamber size increase and cardiac fibrosis. | [11][15] |

| Pulmonary Hypertension | Rat (Monocrotaline) | 10 mg/kg (in drinking water) | Increased survival, reduced right ventricular systolic pressure. | [2][15] |

| Lupus | Mouse (Spontaneous) | 20-60 mg/kg (p.o.) | Slowed development of anti-nuclear antibodies. | [7][11] |

| Malaria | Mouse | 60-120 mg/kg (p.o.) | Prevented LPS-induced septic shock. | [2][11] |

| NAFLD | Mouse (High-Fat Diet) | Not Specified | Improved liver pathology. | [2][3][11] |

TAC (Transverse Aortic Constriction); p.o. (per os / oral administration); NAFLD (Non-alcoholic fatty liver disease).

Detailed Experimental Protocols

In Vitro: TLR9 Inhibition via HEK-Blue™ Reporter Assay

This protocol describes a common method for quantifying TLR9 inhibition using a commercially available reporter cell line.

-

Cell Culture: Maintain HEK-Blue™ hTLR9 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and relevant selection antibiotics (e.g., Blasticidin, Zeocin®) according to the manufacturer's instructions.[15]

-

Assay Preparation: On the day of the experiment, wash cells and resuspend them in HEK-Blue™ Detection medium, which contains a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter.[1] Adjust cell density to approximately 5 x 10⁵ cells/mL.[1]

-

Compound Plating: Prepare serial dilutions of E6446 dihydrochloride in assay medium. Add 20 µL of each dilution to the wells of a flat-bottom 96-well plate. Include vehicle-only (e.g., DMSO) and no-compound controls.

-

Cell Stimulation: Add a TLR9 agonist, such as CpG ODN 2006, to all wells (except for unstimulated controls) at its EC80 concentration.

-

Incubation: Add 180 µL of the cell suspension to each well, bringing the final volume to 200 µL. Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[1][7]

-

Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The color change from pink to purple/blue is proportional to SEAP activity, which reflects NF-κB activation.[1]

-

Analysis: Calculate the percent inhibition for each E6446 concentration relative to the agonist-only control. Plot the results and determine the IC50 value using a non-linear regression curve fit.

In Vitro: IL-6 Production in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol assesses the functional impact of E6446 on primary immune cells.

-

BMDC Generation: Harvest bone marrow from the femurs and tibias of mice.[9][16] Culture the progenitor cells in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) for 6-8 days to differentiate them into immature BMDCs.[16]

-

Cell Plating: On the day of the assay, harvest the non-adherent and loosely adherent BMDCs. Seed the cells in a 96-well plate at a density of 2 x 10⁶ cells per plate.[16]

-

Compound Treatment: Pre-incubate the cells with various concentrations of E6446 for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with a TLR9 agonist (e.g., CpG ODN 2216) or a TLR7 agonist (e.g., RNA40) for 24 hours.[15]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit (e.g., from BD Biosciences or Thermo Fisher Scientific) according to the manufacturer's protocol.[6][17][18]

-

Analysis: Determine the IC50 value of E6446 for the inhibition of IL-6 production by comparing treated samples to the agonist-only control.

In Vivo: Monocrotaline-Induced Pulmonary Hypertension (PH) in Rats

This protocol outlines an established model to evaluate the therapeutic efficacy of E6446 in vivo.

-

Disease Induction: Administer a single subcutaneous injection of monocrotaline (B1676716) (MCT) to male Sprague-Dawley rats to induce PH.

-

Treatment Administration: In a therapeutic model, begin treatment after PH has been established (e.g., 14 days post-MCT injection). Administer E6446 (e.g., 10 mg/kg/day) dissolved in the drinking water for a specified duration (e.g., 10-14 days).[2] A vehicle control group receives regular drinking water.

-

Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Tissue Collection: Euthanize the animals and harvest the heart and lungs. Separate the right ventricle (RV) from the left ventricle plus septum (LV+S).

-

Hypertrophy Index: Weigh the RV and LV+S to calculate the Fulton index (RV/[LV+S]), a measure of right ventricular hypertrophy.

-

Histological Analysis: Fix lung tissue for histological staining (e.g., H&E) to assess vascular remodeling and inflammation.

-

Analysis: Compare the hemodynamic parameters, Fulton index, and histological scores between the E6446-treated group and the vehicle control group to determine therapeutic efficacy.

Mandatory Visualizations

References

- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chronic Inhibition of Toll‐Like Receptor 9 Ameliorates Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. Co-factors Required for TLR7- and TLR9- dependent Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elkbiotech.com [elkbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Administration of a TLR9 Inhibitor Attenuates the Development and Progression of Heart Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 15. invivogen.com [invivogen.com]

- 16. BMDC isolation protocol - mouse [abcam.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. assets.fishersci.com [assets.fishersci.com]

understanding the dual inhibition of E6446 dihydrochloride

An In-Depth Technical Guide to the Dual Inhibition of E6446 Dihydrochloride (B599025)

Introduction

E6446 Dihydrochloride is a potent, orally available small molecule inhibitor recognized for its dual antagonistic activity against Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9).[1][2] These receptors are key components of the innate immune system, responsible for detecting nucleic acids from pathogens. However, their inappropriate activation by self-derived nucleic acids is a critical factor in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE) and psoriasis.[3][4] E6446's ability to simultaneously block these two pathways makes it a significant compound for research into deleterious inflammatory responses.[1] This guide provides a detailed overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Dual Inhibition

E6446's primary mechanism of action is the dual inhibition of the endosomal Toll-like receptors TLR7 and TLR9.[3][5][6] Unlike inhibitors that target the receptor's catalytic domain, E6446 employs a distinct mechanism dependent on two key properties: its high accumulation in the acidic intracellular compartments (endosomes) where TLR7 and TLR9 are located, and its ability to weakly interact with nucleic acids.[3][7]

By concentrating within the endosomes, E6446 can directly interfere with the binding of nucleic acid ligands (ssRNA for TLR7 and CpG-DNA for TLR9) to their respective receptors.[3][5] This binding prevention is the critical step that inhibits downstream inflammatory signaling.[3] This mechanism of action is similar to that of hydroxychloroquine, a well-established drug for treating lupus.[3][7]

In addition to its primary targets, E6446 has also been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), which is involved in hepatic lipogenesis.[1][8] This secondary activity suggests a potential therapeutic application in non-alcoholic fatty liver disease (NAFLD).[1][8]

Signaling Pathway Context

TLR7 and TLR9 activation initiates a signaling cascade that is highly dependent on the adaptor protein MyD88 and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[9] IRAK4 is considered the "master IRAK" as its kinase activity is indispensable for signal transduction from these receptors.[9] Upon ligand binding, TLRs recruit MyD88, which in turn recruits and activates IRAK4. This leads to the phosphorylation of IRAK1 and subsequent downstream events, culminating in the activation of transcription factors like NF-κB and IRF7, which drive the production of pro-inflammatory cytokines such as Type I interferons (IFN), IL-6, and TNF-α.[9][10] E6446 acts at the very beginning of this cascade by preventing the initial ligand-receptor interaction, thereby inhibiting the activation of the entire MyD88-IRAK4 axis.

Quantitative Data

The inhibitory activity and pharmacokinetic profile of E6446 have been characterized in multiple studies. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of E6446

| Target | Assay System | Ligand/Stimulus | Endpoint | IC50 / Kd | Reference |

| TLR9 | Human TLR9 in HEK293 cells | CpG ODN 2006 | NF-κB Activation | 0.01 - 0.03 µM | [11] |

| TLR9 | Human TLR9 in HEK293 cells | CpGB | NF-κB Activation | 0.015 µM | [1] |

| TLR9 | General | - | - | 0.01 µM | [2][12] |

| TLR9 | DNA-TLR9 Interaction Assay | DNA | Binding | 1 - 10 µM | [1] |

| TLR7 | General | - | - | 1.78 µM | [2][12] |

| TLR7/8 | General | R848 | - | 2 - 8 µM | [1] |

| TLR4 | General | - | - | 10.58 µM | [2][12] |

| SCD1 | - | - | - | Kd: 4.61 µM | [1][8] |

Table 2: In Vivo Efficacy and Dosing of E6446

| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |

| Mouse | Spontaneous Lupus | 20 and 60 mg/kg, p.o. | Dose-dependently suppressed development of anti-nuclear antibodies (ANA). | [1][3] |

| Mouse | Heart Failure (TAC model) | 1.5 mg/animal | Prevented increases in left ventricle chamber size and cardiac fibrosis. | [12][13] |

| Rat | Pulmonary Hypertension | 10 mg/kg | Increased survival, reduced right ventricular systolic pressure and hypertrophy. | [12] |

| Mouse | Experimental Cerebral Malaria | 120 mg/kg/day, p.o. | Enhanced survival and prevented exacerbated cytokine response. | [11] |

| Mouse | CpG-induced IL-6 Production | 20 mg/kg, p.o. | Almost completely inhibited IL-6 production. | [1][8] |

Table 3: Pharmacokinetic Properties of E6446 in Mice

| Parameter | Value | Reference |

| Bioavailability (Oral) | 20% | [14] |

| Volume of Distribution (Vd) | 95.9 L/kg | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for evaluating E6446.

In Vitro TLR9 Inhibition Assay

This protocol describes how to measure E6446's ability to inhibit TLR9 activation in a cell-based reporter assay.

Objective: To determine the IC50 of E6446 for TLR9.

Materials:

-

HEK293 cells stably transfected with human TLR9 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[11]

-

E6446 dihydrochloride.

-

TLR9 agonist: CpG ODN 2006.[11]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Reporter gene detection reagent (e.g., QUANTI-Blue™ or luciferase assay substrate).

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed HEK-TLR9 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of E6446. Add the diluted compound or vehicle (DMSO) to the appropriate wells.

-

Stimulation: Add the TLR9 agonist (e.g., CpG ODN 2006) to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by reading absorbance or luminescence).

-

Data Analysis: Normalize the results to the positive control (agonist only) and plot the dose-response curve to calculate the IC50 value.

Cytokine Production Assay in Primary Cells

This protocol outlines the measurement of cytokine inhibition in primary immune cells.

Objective: To confirm E6446's inhibitory effect on endogenous TLRs in relevant immune cells.

Materials:

-

Mouse bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs).[1][12]

-

E6446 dihydrochloride.

-

TLR7 agonist (e.g., RNA40) or TLR9 agonist (e.g., CpG ODN2216).[12]

-

RPMI-1640 medium.

-

ELISA kit for the cytokine of interest (e.g., mouse IL-6, human IFN-α).[2]

Methodology:

-

Cell Isolation: Isolate primary cells (BMDCs or PBMCs) using standard procedures.

-

Plating: Plate the cells in a 96-well plate.

-

Pre-incubation: Add varying concentrations of E6446 to the cells and pre-incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR7 or TLR9 agonist.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit, following the manufacturer's protocol.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for assessing the therapeutic potential of E6446 in a disease model.

Objective: To evaluate the in vivo efficacy of E6446 in a mouse model of TLR-driven disease (e.g., heart failure induced by transverse aortic constriction [TAC]).[12]

Materials:

-

C57BL/6 mice.

-

E6446 dihydrochloride.

-

Vehicle for oral gavage (p.o.).

-

Surgical equipment for TAC procedure.

-

Echocardiography equipment.

-

Materials for histology and cytokine analysis.

Methodology:

-

Acclimation: Acclimate mice to laboratory conditions.

-

Disease Induction: Perform TAC surgery to induce pressure overload-induced heart failure.

-

Randomization & Treatment: Randomize mice into treatment groups (Vehicle, E6446). Begin daily oral administration of E6446 (e.g., 1.5 mg/animal) or vehicle.[12]

-

Monitoring: Monitor animal health and perform periodic assessments, such as echocardiography, to measure cardiac function and dimensions.

-

Study Endpoint: At the end of the study period (e.g., several weeks), euthanize the animals.

-

Sample Collection: Collect hearts for histological analysis (e.g., fibrosis staining) and blood for biomarker analysis.

-

Data Analysis: Compare cardiac function, fibrosis, and inflammatory markers between the E6446-treated and vehicle-treated groups.

Conclusion

E6446 dihydrochloride is a valuable research tool that operates through a compelling mechanism of dual TLR7 and TLR9 inhibition. By accumulating in endosomes and preventing nucleic acid ligand binding, it effectively shuts down a major source of inflammatory signaling implicated in autoimmune diseases. Its oral bioavailability and demonstrated efficacy in various preclinical models of inflammation, lupus, heart failure, and pulmonary hypertension underscore its therapeutic potential.[12][13][14] The additional discovery of its activity as an SCD1 inhibitor may open further avenues for its application in metabolic diseases.[1][8] The data and protocols presented in this guide offer a solid foundation for scientists aiming to explore the multifaceted biological activities of E6446.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. E6446 dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of TLR inhibitors for the treatment of autoimmune diseases. [vivo.weill.cornell.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. E6446 | TLR | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Administration of a TLR9 Inhibitor Attenuates the Development and Progression of Heart Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

E6446 Dihydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for E6446 dihydrochloride (B599025), a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). E6446 has also been identified as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This document summarizes key quantitative data, details experimental methodologies for core assays, and presents visual representations of its mechanism of action and experimental workflows.

Core Target Profile and Mechanism of Action

E6446 is a small molecule inhibitor that primarily targets endosomal Toll-like receptors, specifically TLR7 and TLR9, which are crucial mediators of innate immunity through their recognition of nucleic acids.[1][2] Its mechanism of action is multifaceted, involving both a weak interaction with nucleic acids and a significant accumulation within the acidic intracellular compartments where TLR7 and TLR9 are located.[1][3] This accumulation and binding to nucleic acids are thought to prevent the interaction between the nucleic acid ligands and their respective TLRs, thereby inhibiting downstream signaling pathways.[1][3]

E6446 has demonstrated potent, orally active antagonism of TLR7 and TLR9, making it a molecule of interest for researching deleterious inflammatory responses.[4] In addition to its primary targets, E6446 has been identified as a potent inhibitor of SCD1.[4]

Quantitative Analysis of Target Inhibition

The inhibitory activity of E6446 has been quantified across various in vitro and cell-based assays. The following tables summarize the key potency and binding affinity data.

Table 1: In Vitro and Cellular Inhibitory Activity of E6446

| Target | Assay Type | Cell Line/System | Stimulant | Parameter | Value (µM) | Reference |

| TLR9 | NF-κB Activation | HEK293 | CpG ODN 2006 | IC50 | 0.015 | [4] |

| TLR9 | IL-6 Production | Human PBMCs | Oligo 2216 | IC50 | 0.23 | [4] |

| TLR9 | DNA Interaction | In Vitro | - | IC50 | 1 - 10 | [4] |

| TLR7/8 | NF-κB Activation | HEK293 | R848 | IC50 | 2 - 8 | [4] |

| TLR4 | NF-κB Activation | HEK293 | LPS | IC50 | 30 | [4] |

| SCD1 | Binding Affinity | - | - | KD | 4.61 | [4] |

Signaling Pathway Inhibition

E6446 effectively blocks the signaling cascade initiated by the activation of TLR7 and TLR9. The following diagram illustrates the proposed mechanism of inhibition.

Caption: E6446 inhibits TLR7 and TLR9 signaling by accumulating in endosomes and preventing ligand binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the validation of E6446's targets.

HEK293 Cell-Based NF-κB Reporter Assay

This assay is used to determine the potency of E6446 in inhibiting TLR-mediated NF-κB activation.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a specific human TLR (e.g., TLR9, TLR7, or TLR4) and an NF-κB-inducible reporter gene (e.g., ELAM-1-luciferase).

-

Protocol:

-

Seed the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of E6446 dihydrochloride for a specified period.

-

Stimulate the cells with a specific TLR agonist:

-

TLR9: CpG ODN 2006

-

TLR7/8: R848

-

TLR4: Lipopolysaccharide (LPS)

-

-

Incubate the plates for 24 hours to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446.

-

Cytokine Production Assay in Human PBMCs and Mouse Splenocytes

This assay measures the effect of E6446 on the production of pro-inflammatory cytokines in primary immune cells.

-

Cell Source:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Splenocytes isolated from BALB/c mice.

-

-

Protocol:

-

Isolate PBMCs or splenocytes using standard density gradient centrifugation.

-

Plate the cells (e.g., 5 x 10^5 cells/well) in a 96-well plate in complete RPMI medium supplemented with 10% fetal bovine serum.

-

Add varying concentrations of E6446 to the wells.

-

Stimulate the cells with a TLR agonist (e.g., CpG ODN 2216 for human TLR9, CpG ODN 1668 for mouse TLR9, or R848 for TLR7/8).

-

Incubate the cells for 72 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of a specific cytokine (e.g., IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Determine the IC50 value by analyzing the dose-response curve.

-

Experimental Workflow for Target Validation

The process of validating E6446 as a TLR7/9 inhibitor follows a logical progression from in vitro characterization to cellular and in vivo studies.

References

E6446 Dihydrochloride: A Dual Inhibitor of TLR7/9 and SCD1 with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E6446 dihydrochloride (B599025) is a novel small molecule that has emerged as a promising therapeutic candidate with a unique dual mechanism of action. It functions as a potent antagonist of endosomal Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key mediators of the innate immune response. Concurrently, E6446 has been identified as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. This dual activity positions E6446 as a potential treatment for a wide spectrum of diseases, including inflammatory and autoimmune disorders, cardiovascular diseases, and metabolic conditions. This technical guide provides a comprehensive overview of the current understanding of E6446 dihydrochloride, including its mechanisms of action, preclinical efficacy, and detailed experimental protocols from key studies.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR7 and TLR9 are located within endosomal compartments and are responsible for sensing single-stranded RNA and unmethylated CpG DNA, respectively. Aberrant activation of these receptors is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as lupus and psoriasis.

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily oleate (B1233923) and palmitoleate. These fatty acids are essential components of cell membranes, triglycerides, and cholesterol esters. Dysregulation of SCD1 activity is linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity.

E6446 dihydrochloride has been identified as a potent inhibitor of both the TLR7/9 signaling pathway and SCD1 activity. This dual inhibitory function presents a unique therapeutic opportunity to simultaneously target inflammatory and metabolic pathways, which are often interconnected in various disease states.

Mechanism of Action

TLR7 and TLR9 Antagonism

E6446 inhibits TLR7 and TLR9 signaling by accumulating in acidic intracellular compartments, such as endosomes, where these receptors are located.[1] Its mechanism of action involves a weak interaction with nucleic acids, which prevents the binding of their natural ligands (ssRNA for TLR7 and CpG DNA for TLR9) to the receptors.[1] This interference with ligand binding effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.

SCD1 Inhibition

E6446 has been shown to directly interact with and inhibit the enzymatic activity of SCD1.[2] The inhibition of SCD1 leads to a decrease in the synthesis of monounsaturated fatty acids, which in turn modulates cellular lipid composition and signaling pathways involved in lipid metabolism and inflammation. One of the key downstream effects of SCD1 inhibition by E6446 is the modulation of the SCD1-ATF3 (Activating Transcription Factor 3) signaling pathway, which plays a role in adipogenic differentiation and hepatic lipogenesis.[2]

Signaling Pathways

TLR7/9 Signaling Pathway Inhibition

The following diagram illustrates the canonical TLR7/9 signaling pathway and the point of inhibition by E6446.

SCD1 Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the SCD1 pathway by E6446 and its downstream effects.

Quantitative Data

The following tables summarize the quantitative data for E6446 dihydrochloride from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of E6446

| Target | Assay System | Ligand | Readout | IC50 | Reference |

| TLR9 | Human HEK293 cells | CpG ODN 2006 | NF-κB activation | 0.01 µM | [2] |

| TLR9 | Human PBMCs | CpG ODN 2216 | IL-6 production | 0.23 µM | [2] |

| TLR7 | Human HEK293 cells | R848 | NF-κB activation | >10 µM | [2] |

| TLR7 | Mouse BMDCs | RNA40 | IL-6 production | 1.78 µM | [3] |

| TLR4 | Human HEK293 cells | LPS | NF-κB activation | 10.58 µM | [3] |

| SCD1 | Recombinant human SCD1 | - | Binding affinity (KD) | 4.61 µM | [2] |

Table 2: In Vivo Efficacy of E6446 in Preclinical Models

| Disease Model | Animal Model | E6446 Dose | Administration Route | Key Findings | Reference |

| Heart Failure | Mouse (Transverse Aortic Constriction) | 1.5 mg/animal | Not specified | Prevented left ventricle chamber size increase and cardiac fibrosis | [3] |

| Pulmonary Hypertension | Rat (Monocrotaline-induced) | 10 mg/kg | Not specified | Increased survival, reduced right ventricular systolic pressure and hypertrophy | [3] |

| Lupus | MRL/lpr mice | 20 or 60 mg/kg | Oral (p.o.) | Slowed development of anti-nuclear antibodies | [4][5] |

| Cerebral Malaria | Mouse (Plasmodium berghei ANKA) | 60 or 120 mg/kg | Oral (p.o.) | Prevented hyperresponsiveness of TLRs and LPS-induced septic shock | [2] |

| Non-alcoholic Fatty Liver Disease | Mouse (High-fat diet) | Not specified | Not specified | Improved liver pathology | [2] |

Table 3: Pharmacokinetic Parameters of E6446 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 20% | [4] |

| Volume of Distribution (Vd) | 95.9 L/kg | [4] |

Experimental Protocols

The following are summaries of key experimental protocols from published studies. For complete details, please refer to the cited literature.

In Vitro TLR Activity Assays

Objective: To determine the inhibitory activity of E6446 on TLR7 and TLR9 signaling.

Protocol Summary (adapted from Lamphier et al., 2014 and Franklin et al., 2011): [2][5]

-

Cell Lines:

-

HEK293 cells stably expressing human TLR7 or TLR9 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Mouse bone marrow-derived dendritic cells (BMDCs).

-

Human peripheral blood mononuclear cells (PBMCs).

-

-

Procedure:

-

Cells are plated in 96-well plates.

-

E6446 is added at various concentrations.

-

Cells are stimulated with TLR-specific ligands (e.g., R848 or RNA40 for TLR7; CpG ODN for TLR9).

-

After incubation (typically 18-72 hours), supernatants are collected.

-

Readouts are measured:

-

For HEK293 cells: SEAP activity is quantified using a colorimetric substrate.

-

For BMDCs and PBMCs: Cytokine levels (e.g., IL-6, IFN-α) are measured by ELISA.

-

-

IC50 values are calculated from dose-response curves.

-

In Vivo Murine Model of Lupus

Objective: To evaluate the therapeutic efficacy of E6446 in a spontaneous mouse model of lupus.

Protocol Summary (adapted from Lamphier et al., 2014): [5][6]

-

Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.

-

Procedure:

-

Treatment is initiated at 5 weeks of age.

-

Mice are dosed orally five times a week with E6446 (20 or 60 mg/kg) or vehicle control.

-

Serum samples are collected monthly to monitor autoantibody levels (anti-nuclear antibodies and anti-dsDNA antibodies) by ELISA.

-

Urine samples are collected to assess proteinuria as a measure of kidney damage.

-

Body weight and survival are monitored throughout the study.

-

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for evaluating TLR antagonists and SCD1 inhibitors.

Safety and Tolerability

Comprehensive safety and toxicology data for E6446 dihydrochloride are not widely available in the public domain. Preclinical studies in mice have reported the use of oral doses up to 120 mg/kg without mentioning acute toxicity.[2] However, a detailed safety profile, including data from formal toxicology studies, has not been published.

Clinical Trials

To date, there is no publicly available information on completed or ongoing clinical trials of E6446 dihydrochloride in humans. The development of this compound appears to be in the preclinical stage.

Conclusion and Future Directions